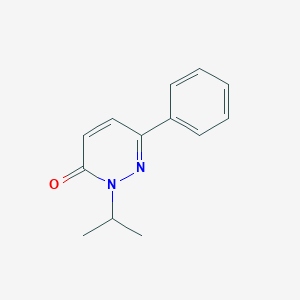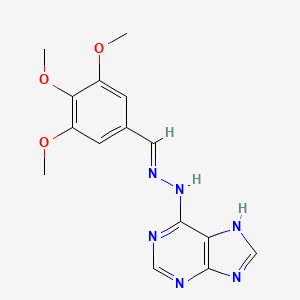![molecular formula C14H8Cl2F3N3OS B2589584 2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-55-0](/img/structure/B2589584.png)
2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with the molecular formula C14H8Cl2F3N3OS . It is used in various chemical reactions and has significant applications in the field of organic synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds are often used in catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Thiazole Derivatives in Scientific Research
Thiazole derivatives, including those with trifluoromethyl groups and dichlorobenzyl components, are explored extensively in scientific research due to their versatile chemical properties and potential applications. Although the specific compound you mentioned was not found, insights can be drawn from related compounds:
Thermal Degradation of Polymers : Thiazole derivatives are investigated in the context of polymer science. For example, the thermal degradation of poly(vinyl chloride) (PVC) involves mechanisms that could be influenced by structural defects similar to those in thiazole derivatives. Understanding these processes is crucial for improving the stability and performance of PVC in various applications (Starnes, 2002).
Organic Light-Emitting Diodes (OLEDs) : The design and development of new conjugated systems, including thiazole-based materials, are pivotal for advancements in organic optoelectronics. These materials have applications in OLEDs, showcasing the importance of thiazole derivatives in developing 'metal-free' infrared emitters and improving optoelectronic devices (Squeo & Pasini, 2020).
Synthetic Methodologies : Research on novel synthetic routes to create thiazole derivatives highlights the chemical versatility and potential for creating a wide range of pharmacologically active compounds. This includes exploring reactions with chloral and substituted anilines to produce thiazolidin-4-ones, demonstrating the synthetic utility of thiazole scaffolds in medicinal chemistry (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Agents : The development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents underlines the therapeutic applications of thiazole compounds. Such research aims to design and synthesize new molecules that could lead to the development of novel treatments for various inflammatory and oxidative stress-related conditions (Raut et al., 2020).
properties
IUPAC Name |
2-[(E)-2-[(2,6-dichlorophenyl)methoxyamino]ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3OS/c15-9-2-1-3-10(16)8(9)7-23-21-5-4-12-22-13(14(17,18)19)11(6-20)24-12/h1-5,21H,7H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMIFQFFLGCJE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC=CC2=NC(=C(S2)C#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CON/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)





![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)
